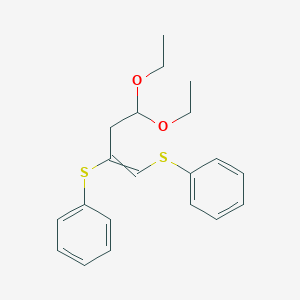
(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene is a complex organic compound characterized by the presence of both phenylsulfanyl and diethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes include:
Formation of the Phenylsulfanyl Intermediate: This step involves the reaction of a phenylsulfanyl precursor with appropriate reagents to form the intermediate compound.
Addition of Diethoxy Groups: The intermediate is then reacted with diethoxy reagents under controlled conditions to introduce the diethoxy groups.
Final Assembly: The final step involves the coupling of the intermediate with other necessary reagents to form this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The phenylsulfanyl and diethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,4-Diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene: Unique due to its specific structural features.
Phenylsulfanyl Compounds: Share the phenylsulfanyl group but differ in other structural aspects.
Diethoxy Compounds: Contain diethoxy groups but lack the phenylsulfanyl moiety.
Uniqueness
This compound is unique due to the combination of phenylsulfanyl and diethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
647010-02-4 |
|---|---|
Formule moléculaire |
C20H24O2S2 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
(4,4-diethoxy-1-phenylsulfanylbut-1-en-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C20H24O2S2/c1-3-21-20(22-4-2)15-19(24-18-13-9-6-10-14-18)16-23-17-11-7-5-8-12-17/h5-14,16,20H,3-4,15H2,1-2H3 |
Clé InChI |
PRXQJFQIRCWCNQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(=CSC1=CC=CC=C1)SC2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


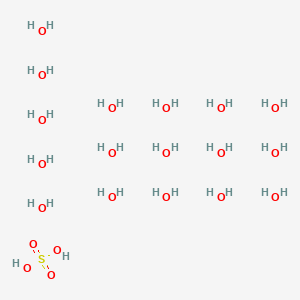
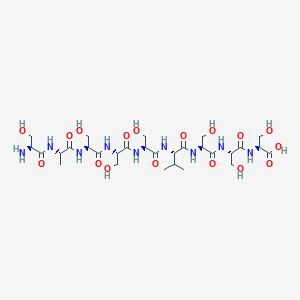
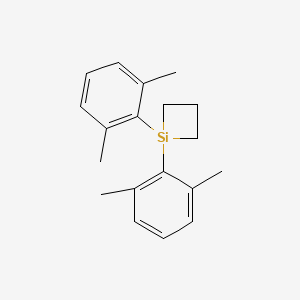

![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
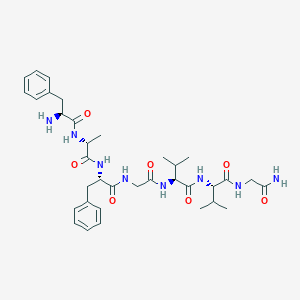
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)
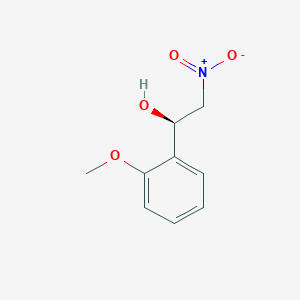
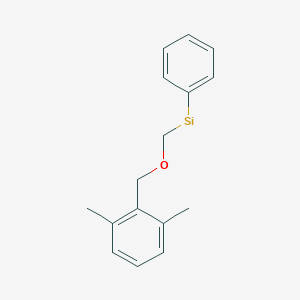
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite](/img/structure/B12599863.png)
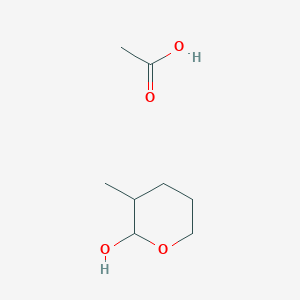
![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
